molecular formula C14H22BNO2Si B1275516 (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid CAS No. 913835-60-6

(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid

Cat. No. B1275516
M. Wt: 275.23 g/mol
InChI Key: KALVCXCOXCPCOZ-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling. The compound "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" falls within this category and is an example of a heterocyclic boronic acid, which combines the structural motifs of indole and boronic acid. These compounds are of interest due to their potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of tert-butyl esters from boronic acids, as described in one study, involves a palladium-catalyzed tert-butoxycarbonylation reaction. This method can yield products with high efficiency, up to 94%, and is applicable to a range of substrates including heteroaryl boronic acids . Another approach to synthesizing related compounds involves a three-component reaction using indoles, thiols, and glyoxylic acids, with boronic acid catalyzing the reaction to produce α-sulfanyl-substituted indole-3-acetic acids . Although these methods do not describe the synthesis of "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" directly, they provide insight into the types of reactions that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related boronic acid compounds has been studied using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined, and the DFT-optimized structure was found to match the crystal structure. This suggests that similar computational and analytical techniques could be employed to analyze the molecular structure of "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" .

Chemical Reactions Analysis

Boronic acids are known to participate in a variety of chemical reactions. They can catalyze the activation of hydroxy groups, leading to the formation of amides, cycloadditions, and conjugate additions. They can also activate alcohols to form carbocation intermediates for Friedel-Crafts-type reactions. Additionally, boronic acids can form reversible covalent bonds with diols and saccharides, increasing their nucleophilic character . These reactions highlight the potential reactivity of "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can be elucidated through computational methods such as Density Functional Theory (DFT). Studies on related compounds have revealed insights into their molecular electrostatic potential and frontier molecular orbitals, which are important for understanding reactivity and interaction with other molecules. For example, the DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate provided information on its physicochemical properties . Similar studies could be conducted on "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" to gain a deeper understanding of its properties.

Scientific Research Applications

Synthesis and Cross-Coupling

1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid finds application in the synthesis of complex organic molecules. For example, it has been used in the mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole, leading to the formation of non-symmetrical 2,5-disubstituted pyrroles (Beaumard, Dauban, & Dodd, 2010).

Sensing Applications

Boronic acids, including variants like (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid, are increasingly utilized in sensing applications. Their interactions with diols and strong Lewis bases facilitate their use in various sensing contexts, including biological labeling and the development of therapeutics (Lacina, Skládal, & James, 2014).

Catalysis

This compound has been studied in the context of boronic acid catalysis, a method exploiting the ability of boronic acids to form reversible covalent bonds with hydroxy groups. This approach enables both electrophilic and nucleophilic modes of activation in various organic reactions (Hall, 2019).

Fluorescence and Bioimaging

Boronic acid derivatives, including those related to 1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid, are used in the design of fluorescent molecular rotors. These compounds find applications in viscosity measurements, reversible thermochromism, cytotoxicity studies, and bioimaging of cells (Ibarra-Rodrı Guez et al., 2017).

Analytical Chemistry

In analytical chemistry, the tert-butyldimethylsilyl group plays a crucial role in the preparation of derivatives for gas chromatographic analysis and mass spectrometry. This aids in the analysis of various oxyanions and improves the interpretability of their spectra (Mawhinney, 1983).

Complex Formation and Stereochemistry

This compound is involved in complex formation and stereochemical studies, as seen in the stereochemistry of aziridine borane lithiation. The understanding of these reactions is crucial for developing new synthetic methodologies (Vedejs, Prasad, Kendall, & Russel, 2003).

Sugar-Boronic Esters and Selectivity

The compound forms sugar-boronic esters with reducing sugars in water. These interactions exhibit selectivity for oligosaccharides, indicating potential applications in carbohydrate chemistry and sensing (Nagai, Kobayashi, Toi, & Aoyama, 1993).

Transformation of Amino Protecting Groups

In the field of organic synthesis, this boronic acid derivative is used in the transformation of amino protecting groups. This is particularly important in peptide synthesis and modifications of biomolecules (Sakaitani & Ohfune, 1990).

properties

IUPAC Name

[1-[tert-butyl(dimethyl)silyl]indol-6-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-9-8-11-6-7-12(15(17)18)10-13(11)16/h6-10,17-18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALVCXCOXCPCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CN2[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402532
Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid

CAS RN

913835-60-6
Record name B-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-6-yl]boronic acid
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Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 913835-60-6
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